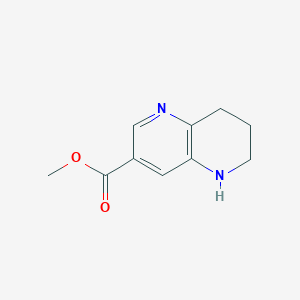
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate”. It has a molecular weight of 192.22 . The compound is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes “this compound”, has been covered in various studies over the last 18 years . These compounds are synthesized using strategies that involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “this compound”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a predicted boiling point of 333.6±42.0 °C and a predicted density of 1.176±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antibacterial Agents
A study by Bouzard et al. (1992) explored fluoronaphthyridines, including derivatives similar to Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, for their potential as antibacterial agents. The research indicated that certain structural modifications of these compounds could significantly enhance their in vitro and in vivo antibacterial activities, making them promising candidates for therapeutic agents (Bouzard et al., 1992).
Antivertigo Agents
Shiozawa et al. (1984) reported on the synthesis of Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives for potential use as antivertigo agents. This research highlights the chemical versatility of naphthyridine derivatives in creating compounds that may possess therapeutic benefits for conditions such as vertigo (Shiozawa et al., 1984).
Tachykinin NK(1) Receptor Antagonists
Natsugari et al. (1999) investigated axially chiral 1,7-naphthyridine-6-carboxamide derivatives, closely related to the methyl naphthyridine compound , for their use as orally active tachykinin NK(1) receptor antagonists. These compounds were found to have significant effects on bladder functions, suggesting potential clinical applications in treating bladder function disorders (Natsugari et al., 1999).
Silver-Catalyzed Tandem Synthesis
Verma et al. (2013) described an efficient silver-catalyzed tandem synthesis method for creating highly functionalized naphthyridines. This method showcases the utility of such compounds in synthetic chemistry, providing a pathway for the development of various naphthyridine-based molecules for research and potential therapeutic applications (Verma et al., 2013).
Spectroscopic and Theoretical Studies
Santo et al. (2003) conducted spectroscopic and theoretical studies on derivatives of naphthyridines, including insights into their solvatochromism, intramolecular hydrogen bonding, and potential zwitterionic species formation. These studies are crucial for understanding the physical and chemical properties of naphthyridine derivatives, which can influence their application in scientific research (Santo et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYUSJLIDLTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

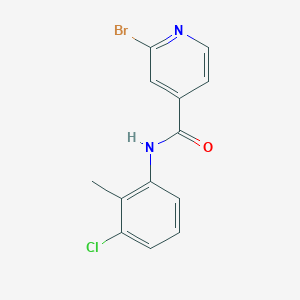


![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)
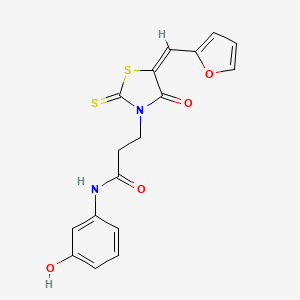
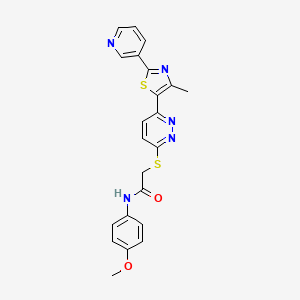
![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)

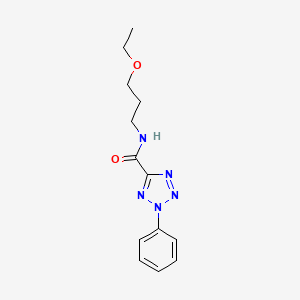
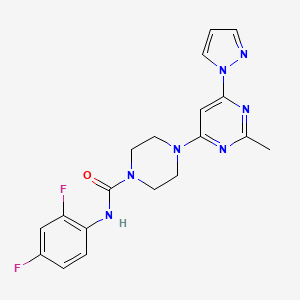
![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)
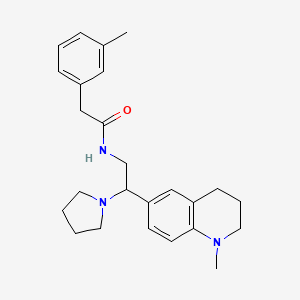
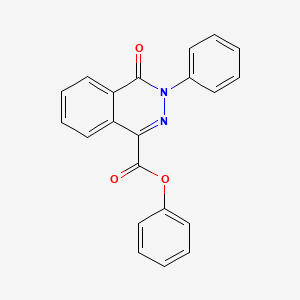
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)